
2,5-dimethyl-N-(4-pyridinylmethyl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-dimethyl-N-(4-pyridinylmethyl)benzenesulfonamide, also known as Sulfasalazine, is a sulfonamide drug that is commonly used in the treatment of inflammatory bowel disease (IBD) and rheumatoid arthritis (RA). The drug is composed of two components: sulfapyridine and 5-aminosalicylic acid. The two components work together to reduce inflammation in the body. Sulfasalazine has been used for more than 60 years and has been found to be effective in the treatment of IBD and RA.
作用机制
The mechanism of action of 2,5-dimethyl-N-(4-pyridinylmethyl)benzenesulfonamidee is not fully understood. However, it is believed that the drug works by inhibiting the production of inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-alpha) and interleukin-1 (IL-1). 2,5-dimethyl-N-(4-pyridinylmethyl)benzenesulfonamidee also inhibits the activity of enzymes that are involved in the production of prostaglandins, which are known to be involved in inflammation.
Biochemical and Physiological Effects
2,5-dimethyl-N-(4-pyridinylmethyl)benzenesulfonamidee has been found to have a number of biochemical and physiological effects. The drug has been found to reduce the production of inflammatory cytokines, such as TNF-alpha and IL-1. 2,5-dimethyl-N-(4-pyridinylmethyl)benzenesulfonamidee has also been found to inhibit the activity of enzymes that are involved in the production of prostaglandins. These effects result in a reduction in inflammation in the body.
实验室实验的优点和局限性
2,5-dimethyl-N-(4-pyridinylmethyl)benzenesulfonamidee has a number of advantages for lab experiments. The drug is readily available and is relatively inexpensive. 2,5-dimethyl-N-(4-pyridinylmethyl)benzenesulfonamidee is also easy to administer and has a well-established safety profile. However, there are some limitations to the use of 2,5-dimethyl-N-(4-pyridinylmethyl)benzenesulfonamidee in lab experiments. The drug has a relatively short half-life, which means that it may need to be administered frequently in order to maintain therapeutic levels in the body. In addition, 2,5-dimethyl-N-(4-pyridinylmethyl)benzenesulfonamidee can have variable effects on different cell types, which can make it difficult to interpret results from lab experiments.
未来方向
There are a number of future directions for research on 2,5-dimethyl-N-(4-pyridinylmethyl)benzenesulfonamidee. One area of research is the development of new formulations of the drug that can improve its efficacy and reduce its side effects. Another area of research is the identification of new therapeutic targets for 2,5-dimethyl-N-(4-pyridinylmethyl)benzenesulfonamidee. Finally, research is needed to better understand the mechanism of action of 2,5-dimethyl-N-(4-pyridinylmethyl)benzenesulfonamidee and its effects on different cell types. This information could lead to the development of new drugs that are more effective in the treatment of inflammatory conditions.
Conclusion
In conclusion, 2,5-dimethyl-N-(4-pyridinylmethyl)benzenesulfonamidee is a sulfonamide drug that is commonly used in the treatment of IBD and RA. The drug has a well-established safety profile and has been found to be effective in reducing inflammation in the body. 2,5-dimethyl-N-(4-pyridinylmethyl)benzenesulfonamidee has a number of advantages for lab experiments, but there are also some limitations to its use. Future research is needed to develop new formulations of the drug and to identify new therapeutic targets.
合成方法
The synthesis of 2,5-dimethyl-N-(4-pyridinylmethyl)benzenesulfonamidee involves the reaction of sulfapyridine and 5-aminosalicylic acid. The reaction is carried out in the presence of a catalyst, which is usually sodium hydroxide. The reaction takes place in a solvent, which is usually water or ethanol. The reaction mixture is then filtered, and the resulting solid is washed with water and dried.
科学研究应用
2,5-dimethyl-N-(4-pyridinylmethyl)benzenesulfonamidee has been extensively studied for its therapeutic effects in the treatment of IBD and RA. The drug has been found to be effective in reducing inflammation in the body and improving symptoms of these diseases. 2,5-dimethyl-N-(4-pyridinylmethyl)benzenesulfonamidee has also been studied for its potential use in the treatment of other inflammatory conditions, such as psoriasis and ankylosing spondylitis.
属性
产品名称 |
2,5-dimethyl-N-(4-pyridinylmethyl)benzenesulfonamide |
|---|---|
分子式 |
C14H16N2O2S |
分子量 |
276.36 g/mol |
IUPAC 名称 |
2,5-dimethyl-N-(pyridin-4-ylmethyl)benzenesulfonamide |
InChI |
InChI=1S/C14H16N2O2S/c1-11-3-4-12(2)14(9-11)19(17,18)16-10-13-5-7-15-8-6-13/h3-9,16H,10H2,1-2H3 |
InChI 键 |
BGQCREKJUBZZAE-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NCC2=CC=NC=C2 |
规范 SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NCC2=CC=NC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



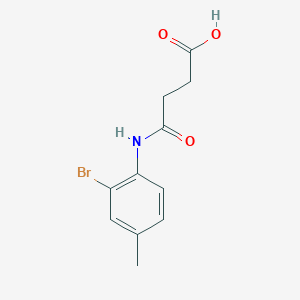
![2-[(6-Methoxy-1,3-benzothiazol-2-yl)carbamoyl]-4-methylbenzoic acid](/img/structure/B225868.png)
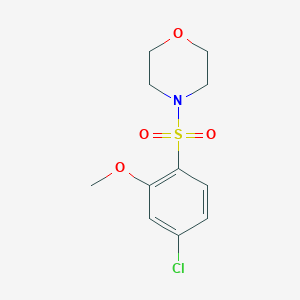
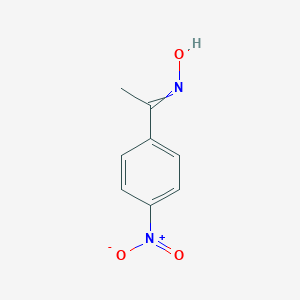
![6-[(4-Acetamidophenyl)carbamoyl]-4-methylcyclohex-3-ene-1-carboxylic acid](/img/structure/B225875.png)

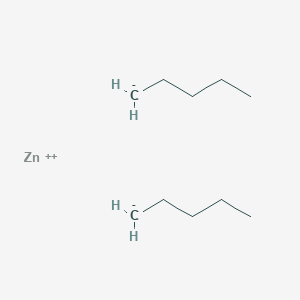

![2-methoxy-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B225897.png)
![1-[(2,4-Dimethoxyphenyl)sulfonyl]-2-methylpiperidine](/img/structure/B225900.png)

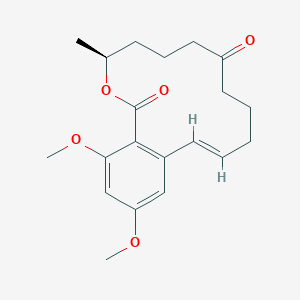
![5-[(6-Ethoxy-1,3-benzothiazol-2-yl)amino]-5-oxopentanoic acid](/img/structure/B225943.png)
